molecular formula C17H22Cl2N2O3 B3580426 4,5-Dichloro-2-[(2,2,6,6-tetramethylpiperidin-4-yl)carbamoyl]benzoic acid

4,5-Dichloro-2-[(2,2,6,6-tetramethylpiperidin-4-yl)carbamoyl]benzoic acid

Cat. No.: B3580426
M. Wt: 373.3 g/mol
InChI Key: XNAGNGGNPZOOBP-UHFFFAOYSA-N
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Description

4,5-Dichloro-2-[(2,2,6,6-tetramethylpiperidin-4-yl)carbamoyl]benzoic acid is a chemical compound known for its unique structure and properties It is characterized by the presence of dichloro groups and a tetramethylpiperidinyl moiety attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dichloro-2-[(2,2,6,6-tetramethylpiperidin-4-yl)carbamoyl]benzoic acid typically involves the reaction of 4,5-dichlorobenzoic acid with 2,2,6,6-tetramethylpiperidine in the presence of a coupling agent. Common coupling agents include carbodiimides such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous-flow synthesis techniques to enhance efficiency and yield. Continuous-flow reactors allow for better control over reaction parameters such as temperature, pressure, and reaction time, leading to more consistent product quality .

Chemical Reactions Analysis

Types of Reactions

4,5-Dichloro-2-[(2,2,6,6-tetramethylpiperidin-4-yl)carbamoyl]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted benzoic acid derivatives .

Scientific Research Applications

4,5-Dichloro-2-[(2,2,6,6-tetramethylpiperidin-4-yl)carbamoyl]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4,5-Dichloro-2-[(2,2,6,6-tetramethylpiperidin-4-yl)carbamoyl]benzoic acid involves its interaction with specific molecular targets. The dichloro groups and the tetramethylpiperidinyl moiety play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-Dichloro-2-[(2,2,6,6-tetramethylpiperidin-4-yl)carbamoyl]benzoic acid is unique due to its specific combination of dichloro groups and the tetramethylpiperidinyl moiety attached to a benzoic acid core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

4,5-dichloro-2-[(2,2,6,6-tetramethylpiperidin-4-yl)carbamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22Cl2N2O3/c1-16(2)7-9(8-17(3,4)21-16)20-14(22)10-5-12(18)13(19)6-11(10)15(23)24/h5-6,9,21H,7-8H2,1-4H3,(H,20,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNAGNGGNPZOOBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1)(C)C)NC(=O)C2=CC(=C(C=C2C(=O)O)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,5-Dichloro-2-[(2,2,6,6-tetramethylpiperidin-4-yl)carbamoyl]benzoic acid
Reactant of Route 2
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4,5-Dichloro-2-[(2,2,6,6-tetramethylpiperidin-4-yl)carbamoyl]benzoic acid
Reactant of Route 3
4,5-Dichloro-2-[(2,2,6,6-tetramethylpiperidin-4-yl)carbamoyl]benzoic acid
Reactant of Route 4
4,5-Dichloro-2-[(2,2,6,6-tetramethylpiperidin-4-yl)carbamoyl]benzoic acid
Reactant of Route 5
Reactant of Route 5
4,5-Dichloro-2-[(2,2,6,6-tetramethylpiperidin-4-yl)carbamoyl]benzoic acid
Reactant of Route 6
4,5-Dichloro-2-[(2,2,6,6-tetramethylpiperidin-4-yl)carbamoyl]benzoic acid

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